2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
CAS No.:
Cat. No.: VC0004517
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride -](/images/no_structure.jpg)
Molecular Formula | C13H20Cl2N2 |
---|---|
Molecular Weight | 275.21 g/mol |
IUPAC Name | 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride |
Standard InChI | InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H |
Standard InChI Key | ZQUQBCHNSBJMCG-UHFFFAOYSA-N |
SMILES | C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl |
Canonical SMILES | C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl |
Structural and Molecular Characteristics
Chemical Architecture
The core structure of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane dihydrochloride comprises a bicyclo[3.2.2]nonane scaffold—a nine-membered ring system containing one nitrogen atom—with a pyridin-3-yl group at the 2-position . The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications. The bicyclic framework imposes conformational constraints, optimizing receptor binding interactions .
Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₀Cl₂N₂ | |
Molecular Weight | 275.21 g/mol | |
IUPAC Name | (2S)-2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane dihydrochloride | |
SMILES | C1CC2CCN([C@@H]1C3=CN=CC=C3)CC2.Cl.Cl |
The enantiomerically pure (2S)-configuration, confirmed via asymmetric synthesis, exhibits superior receptor binding compared to its racemic counterpart .
Synthetic Methodologies
Retrosynthetic Strategy
Bhatti et al. developed a modular approach for synthesizing 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane (Figure 1). Retrosynthetic analysis identified dibromide intermediates (e.g., 16) as key precursors, accessible via HBr-mediated ring-opening of tetrahydropyran derivatives. Subsequent bis-aminocyclization under basic conditions yielded the bicyclic core .
Racemic Synthesis
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Alkylation: N-(Diphenylmethylene)-1-(pyridin-3-yl)methanamine was alkylated with 3-(bromomethyl)tetrahydropyran to form ketone intermediates.
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Oxime Formation and Reduction: Ketones were converted to oximes, then reduced to amines using Zn/AcOH.
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Cyclization: HBr treatment cleaved the tetrahydropyran ring, generating dibromo intermediates. Heating with K₂CO₃ in ethanol induced cyclization, yielding the target compound .
Enantioselective Synthesis
Chiral resolution was achieved using (R)-(-)-2-methoxy-2-(1-naphthyl)propionic acid, affording the (2S)-enantiomer with >99% enantiomeric excess . This method addressed limitations of prior patent routes, offering scalability and reproducibility .
Pharmacological Profile
Receptor Binding Affinity
In vitro radioligand binding assays revealed nanomolar affinity for α4β2 nAChRs (Table 1) . The (2S)-enantiomer demonstrated a Ki of 1.2 nM, outperforming racemic mixtures and underscoring stereochemical specificity .
Table 1: In Vitro Activity of 2-Pyridin-3-yl-1-azabicyclo[3.2.2]nonane Dihydrochloride
Parameter | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α4β2 Emax (%) |
---|---|---|---|
(2S)-Enantiomer | 1.2 | 420 | 98 |
Racemate | 3.8 | 650 | 85 |
Functional Efficacy
The compound acted as a partial agonist at α4β2 receptors, eliciting 98% maximal efficacy (Emax) relative to acetylcholine . This partial agonism may reduce desensitization risks compared to full agonists, making it a candidate for smoking cessation or cognitive enhancement therapies .
Applications in Neuropharmacology
Research Tools
As a high-affinity ligand, it facilitates nAChR subtype characterization in electrophysiology and imaging studies .
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